molecular formula C19H23N5O4 B10994022 N-(3,4-dimethoxybenzyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(3,4-dimethoxybenzyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10994022
M. Wt: 385.4 g/mol
InChI Key: PGMZBJBWNDMTIX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxybenzyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, particularly focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, which is often associated with various biological activities. The molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 342.39 g/mol. The presence of methoxy groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown varying degrees of cytotoxicity against several cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AHePG-2 (Liver Cancer)15.05
Compound BMCF-7 (Breast Cancer)17.23
Compound CHCT-116 (Colorectal)21.93
Compound DPC3 (Prostate Cancer)>100

These results suggest that modifications in the triazole structure can lead to enhanced anticancer activity.

The mechanism by which this compound exerts its effects may involve several pathways:

  • Apoptosis Induction : Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Compounds have been noted to cause G2/M phase arrest in various cell lines, disrupting normal cell cycle progression and leading to increased cell death.
  • Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways such as ERK and PI3K/Akt pathways, which are crucial for cancer cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in preclinical settings:

  • Study on Hepatocellular Carcinoma : A series of synthesized triazolo derivatives were tested against HepG2 cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
  • Breast Cancer Research : In vitro studies on MCF-7 cells revealed that certain modifications to the triazole structure enhanced cytotoxicity compared to unmodified compounds.

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C19H23N5O4/c1-26-14-8-7-13(11-15(14)27-2)12-20-18(25)6-4-5-16-21-22-17-9-10-19(28-3)23-24(16)17/h7-11H,4-6,12H2,1-3H3,(H,20,25)

InChI Key

PGMZBJBWNDMTIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCCC2=NN=C3N2N=C(C=C3)OC)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.